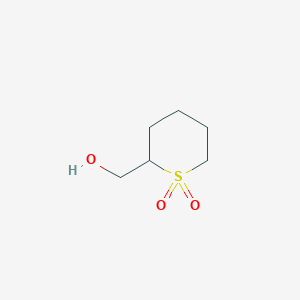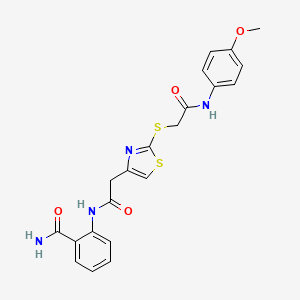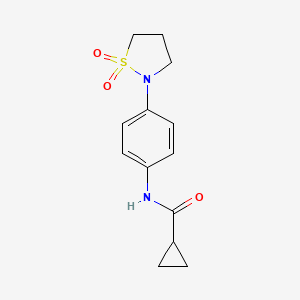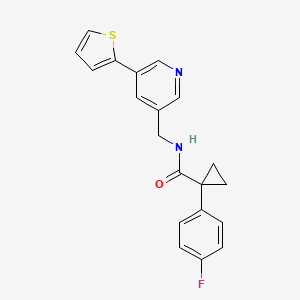![molecular formula C13H16O4 B2987211 6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid CAS No. 610258-90-7](/img/structure/B2987211.png)
6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, including a tert-butyl group and a benzo[1,4]dioxine ring system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid typically involves the following steps:
Formation of the benzo[1,4]dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
化学反应分析
Types of Reactions
6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid involves its interaction with various molecular targets and pathways.
相似化合物的比较
Similar Compounds
6-methoxy-3-methylbenzofuran-2-carboxylic acid: Similar in structure but with a methoxy group instead of a tert-butyl group.
6-tert-Butyl-2,3-naphthalenedicarbonitrile: Contains a naphthalene ring instead of a benzo[1,4]dioxine ring.
Uniqueness
6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid is unique due to its combination of a tert-butyl group and a benzo[1,4]dioxine ring, which imparts specific chemical properties and reactivity that are distinct from other similar compounds .
属性
IUPAC Name |
6-tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)8-4-5-9-10(6-8)16-7-11(17-9)12(14)15/h4-6,11H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUZKCPXBOBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2987131.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)
![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)
![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)
![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)
![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)
![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
